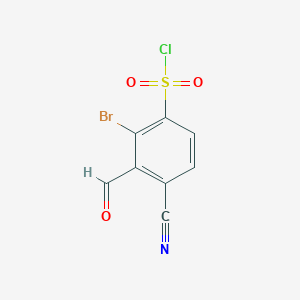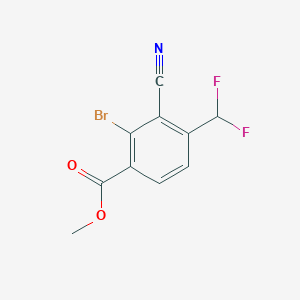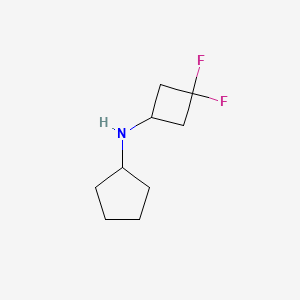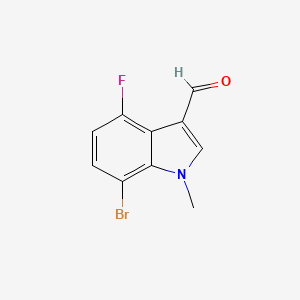
7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde
Descripción general
Descripción
7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . For instance, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields). This was again reduced quantitatively with tributyltin hydride (Bu 3 SnH) (94% yield) to afford 4-(methoxymethyl)-2-methylindole in a moderate overall yield (37%) .Chemical Reactions Analysis
Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . They can undergo C–C and C–N coupling reactions and reductions easily .Aplicaciones Científicas De Investigación
Bromotryptamine Derivatives in Marine Bryozoans
A study by Peters et al. (2002) isolated brominated alkaloids from the marine bryozoan Flustra foliacea, including derivatives related to 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde. This work expands the understanding of natural products in marine organisms, potentially leading to novel applications.
Crystal Structure and Interactions
Barakat et al. (2017) Barakat et al. (2017) focused on the crystal structure, Hirshfeld surface, and intermolecular interactions of a derivative of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde. Such studies are vital for understanding the molecular properties and potential applications in material science or pharmaceuticals.
Molecular Arrangement and Hydrogen Bonding
The work by Ali et al. (2005) investigated the molecular arrangement and hydrogen bonding in a derivative of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde. Understanding these molecular interactions is crucial for applications in chemical synthesis and drug design.
Acid-Catalyzed Ring Closures
Bertha et al. (1998) Bertha et al. (1998) explored acid-catalyzed ring closures of carbaldehydes including derivatives of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde. Such reactions are significant for developing new synthetic pathways in organic chemistry.
Precursors in Organic Synthesis
The study by Parrick et al. (1989) identified 3,3-Dibromo-1,3-dihydroindol-2-ones as useful precursors in organic synthesis. These compounds are related to 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde and highlight the compound's potential in diverse chemical reactions.
Antiproliferative Activity in Cancer Research
Fawzy et al. (2018) Fawzy et al. (2018) synthesized new indole derivatives from 1H-indole-3-carbaldehyde and tested their antiproliferative potency towards cancer cell lines. This research underscores the compound's relevance in cancer research and drug development.
Nanocatalysis in Organic Synthesis
Madan (2020) Madan (2020) reported the use of indole-3-carbaldehyde in nanocatalysed Knoevenagel condensation. The study demonstrates the compound's utility in green chemistry and sustainable synthesis methods.
Direcciones Futuras
Propiedades
IUPAC Name |
7-bromo-4-fluoro-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO/c1-13-4-6(5-14)9-8(12)3-2-7(11)10(9)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCLLEILENVMTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C=CC(=C21)Br)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



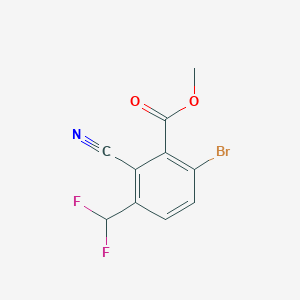
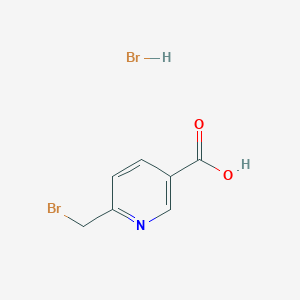
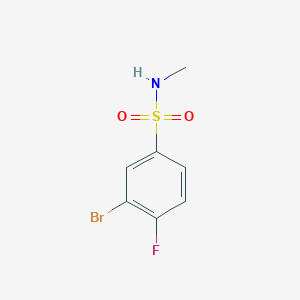

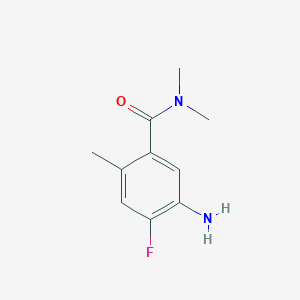
![1-[(4-Bromo-3-methylphenyl)methyl]azetidine](/img/structure/B1449442.png)

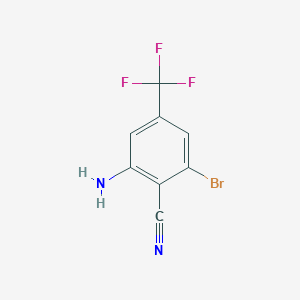
amine](/img/structure/B1449445.png)


